molecular formula C13H16N4 B1491225 2-(1-ethyl-3-phenyl-1H-pyrazol-4-yl)acetimidamide CAS No. 2098089-78-0

2-(1-ethyl-3-phenyl-1H-pyrazol-4-yl)acetimidamide

Cat. No.: B1491225
CAS No.: 2098089-78-0
M. Wt: 228.29 g/mol
InChI Key: NNZBCOWHTCWVNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1-ethyl-3-phenyl-1H-pyrazol-4-yl)acetimidamide is a useful research compound. Its molecular formula is C13H16N4 and its molecular weight is 228.29 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

2-(1-ethyl-3-phenyl-1H-pyrazol-4-yl)acetimidamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit acetylcholinesterase (AchE), an enzyme responsible for hydrolyzing acetylcholine in the nervous system . This inhibition can lead to increased levels of acetylcholine, affecting neurotransmission. Additionally, this compound has demonstrated interactions with topoisomerase IV, an enzyme crucial for DNA replication . These interactions highlight its potential as an antimicrobial agent.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to induce cytotoxic effects in cancer cell lines, leading to reduced cell viability . This compound also affects oxidative stress pathways by scavenging free radicals, thereby protecting cells from oxidative damage . These cellular effects underscore its potential as an anticancer and antioxidant agent.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to the active site of acetylcholinesterase, inhibiting its activity and leading to increased acetylcholine levels . This binding interaction is crucial for its potential use in treating neurodegenerative diseases. Additionally, its interaction with topoisomerase IV involves binding to the enzyme’s catalytic domain, thereby inhibiting DNA replication and exhibiting antimicrobial properties . These molecular interactions provide insights into its therapeutic potential.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Studies have shown that the compound is relatively stable under standard laboratory conditions, with minimal degradation over extended periods . Long-term exposure to this compound in in vitro studies has demonstrated sustained cytotoxic effects on cancer cells, indicating its potential for long-term therapeutic applications

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it has shown therapeutic benefits, such as reduced tumor growth in cancer models . At higher doses, toxic effects have been observed, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage for therapeutic use while minimizing adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways. It is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . Enzymes such as cytochrome P450 play a crucial role in its metabolism, leading to the formation of various metabolites. These metabolites can further interact with other biomolecules, affecting metabolic flux and metabolite levels . Understanding these pathways is essential for predicting its pharmacokinetics and potential drug interactions.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. It has been observed to accumulate in specific tissues, such as the liver and kidneys, where it exerts its therapeutic and toxic effects . Transporters such as P-glycoprotein play a role in its cellular uptake and distribution, influencing its bioavailability and therapeutic efficacy . These findings are crucial for optimizing its delivery and minimizing adverse effects.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. It has been found to localize in the cytoplasm and nucleus, where it interacts with various biomolecules . Post-translational modifications, such as phosphorylation, can influence its localization and activity, directing it to specific cellular compartments . Understanding its subcellular localization is vital for elucidating its mechanism of action and optimizing its therapeutic potential.

Properties

IUPAC Name

2-(1-ethyl-3-phenylpyrazol-4-yl)ethanimidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4/c1-2-17-9-11(8-12(14)15)13(16-17)10-6-4-3-5-7-10/h3-7,9H,2,8H2,1H3,(H3,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNZBCOWHTCWVNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C2=CC=CC=C2)CC(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(1-ethyl-3-phenyl-1H-pyrazol-4-yl)acetimidamide
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2-(1-ethyl-3-phenyl-1H-pyrazol-4-yl)acetimidamide
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2-(1-ethyl-3-phenyl-1H-pyrazol-4-yl)acetimidamide
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2-(1-ethyl-3-phenyl-1H-pyrazol-4-yl)acetimidamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.